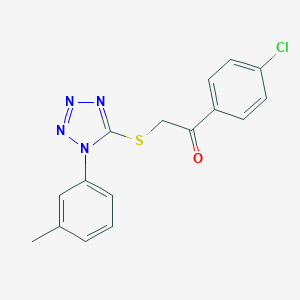

![molecular formula C24H22N4O4 B380483 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate CAS No. 342779-99-1](/img/structure/B380483.png)

4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate” is a chemical compound . It belongs to the class of compounds known as dihydropyrano pyrazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates were synthesized by a reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . Another method involves a one-pot, efficient, four-component condensation of hydrazine hydrate, ethyl acetoacetate, arylaldehydes, and malononitrile .Chemical Reactions Analysis

Dihydropyrano[2,3-c]pyrazoles have been synthesized via the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes . Various catalysts have been used to facilitate these reactions, including γ-alumina, glycine, ionic liquids, L-proline, imidazole, I2, and triethylamine .Aplicaciones Científicas De Investigación

Green Chemistry Synthesis

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including our compound of interest, can be achieved using nano-eggshell/Ti (IV) as a natural-based catalyst . This method emphasizes green chemistry principles by operating under solvent-free conditions, which leads to reduced reaction times, increased yields, and the elimination of toxic organic solvents .

Medicinal Chemistry

Dihydropyrano[2,3-c]pyrazoles exhibit a range of biological activities. They are known for their anti-microbial , anti-inflammatory , anti-cancer , bactericidal , molluscicidal , and kinase inhibitory activities . This implies that our compound could potentially be used in the development of new therapeutic agents targeting these areas.

Catalysis

The compound can be synthesized via a four-component reaction facilitated by various catalysts. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is particularly noteworthy as it allows for the recycling and reusability of the catalyst, which is economically and environmentally beneficial .

Combinatorial Chemistry

Dihydropyrano[2,3-c]pyrazoles are essential in combinatorial chemistry due to their utility in one-pot synthesis of complex molecules. This approach is advantageous for its atom economy and effectiveness compared to single-step reactions .

Biological Activities

Recent studies have focused on the novel biological activities of pyrazole derivatives. The compound could be part of this research, contributing to the discovery of new drugs with various biological affinities .

Heterocyclic Compounds Synthesis

The compound represents a class of heterocyclic compounds that are structurally significant in natural products such as hormones, antibiotics, and vitamins. Its synthesis contributes to the broader understanding and application of nitrogen-containing heterocycles in science .

Ultrasound-Assisted Reactions

Some dihydropyrano[2,3-c]pyrazoles have been synthesized using ultrasound irradiation, which is an eco-friendly methodology. This technique could be applied to our compound to enhance reaction efficiency and reduce environmental impact .

Pharmaceutical Applications

Given the compound’s structural similarity to other dihydropyrano[2,3-c]pyrazoles with known pharmacological properties, it could be explored for its potential use in pharmaceutical formulations, especially in the areas of anti-inflammatory and anti-cancer medications .

Direcciones Futuras

The future directions in the research of such compounds could involve exploring their potential applications in medicinal and pharmaceutical chemistry, given their wide range of biological activities . Additionally, the development of environmentally benign methods of preparation of these compounds could be another area of interest .

Propiedades

IUPAC Name |

[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPVDTBPUUNSQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B380400.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B380402.png)

![4-Ethyl 2-methyl 3-methyl-5-{[3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B380404.png)

![N-isopropyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B380405.png)

![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![3,6-Dibromo-10,11,13,14,16,17,19,20,22,23-decahydrodibenzo[q,s][1,4,7,10,13,16]hexaoxacycloicosine](/img/structure/B380412.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380415.png)

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380417.png)

![3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380418.png)

![6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B380419.png)

![1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B380420.png)

![2-[Methyl(propan-2-yl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B380424.png)